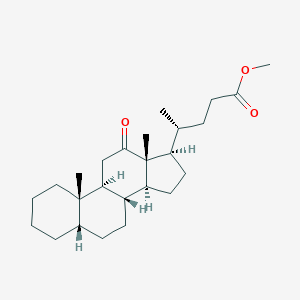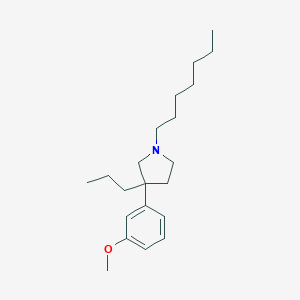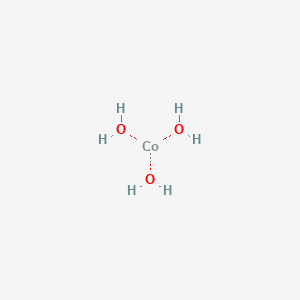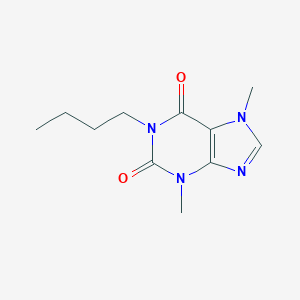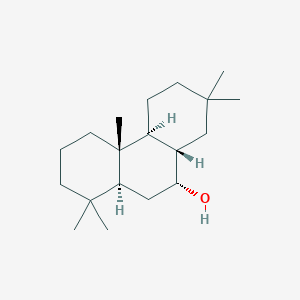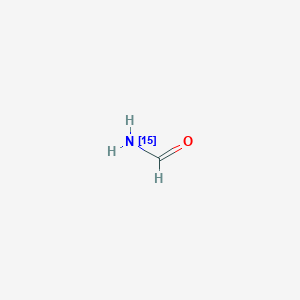
Formamide-15N
Descripción general
Descripción
Formamide-15N is the 15N labeled Formamide . It is an amide derived from formic acid and has been used as a solvent for many ionic compounds . It is often used in the synthesis of labeled pharmaceuticals, pesticides, and herbicides .
Synthesis Analysis
The current industrial process for the manufacture of formamide involves the carbonylation of ammonia . An alternative two-stage process involves the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol .Molecular Structure Analysis
The molecular weight of Formamide-15N is 46.03 . The linear formula is HCO15NH2 .Chemical Reactions Analysis
Formamide decomposes into carbon monoxide and ammonia at 180 °C . Traces of hydrogen cyanide (HCN) and water are also observed . In the presence of solid acid catalysts, formamide dehydrates to HCN .Physical And Chemical Properties Analysis
Formamide-15N has a molecular weight of 46.03 . The linear formula is HCO15NH2 .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Formamide-15N Applications in Scientific Research
Formamide-15N is a nitrogen-15 labeled form of formamide, a versatile compound used in various scientific applications. Below is a detailed analysis of six unique applications of Formamide-15N, each presented in a separate section.
Synthesis of Labeled Pharmaceuticals: Formamide-15N plays a crucial role in the synthesis of labeled pharmaceuticals. The incorporation of the nitrogen-15 isotope allows for the tracking and analysis of pharmaceuticals within biological systems, providing insights into drug metabolism and distribution .
Production of Nitrogenous Compounds: The formamide/formamidase system has been utilized for the efficient production of nitrogenous compounds such as L-glutamate, L-lysine, N-methylphenylalanine, and dipicolinic acid. This system leverages Formamide-15N as a nitrogen source, enabling the tracing of nitrogen atoms from formamide into the final products .
Nitrogen-15 Nuclear Magnetic Resonance (NMR) Spectroscopy: Formamide-15N is instrumental in nitrogen-15 NMR spectroscopy. This technique is used to monitor tautomerization equilibria in heteroaromatics, with the nitrogen-15 isotope providing a significant shift in NMR signals that aids in structural analysis .
Metabolic Engineering: Formamide-15N serves as an innovative nitrogen source in metabolic engineering. By introducing formamidase into certain microorganisms, researchers can enable these organisms to utilize formamide as their sole nitrogen source, which opens up new avenues for biotechnological production processes .
RNA Metabolism Studies: In vivo studies have shown that formamide targets RNA metabolism. Formamide-15N can be used to investigate RNA-related processes by affecting RNA secondary structures and RNA-protein interactions, thus serving as a tool for characterizing these processes .
Non-Sterile Fermentation Processes: Formamide-15N can be used to safeguard cultivation systems against contamination in non-sterile conditions. Its role as a nitrogen source adds practicality to its application, making it an attractive option for sustainable and resilient industrial practices .
Mecanismo De Acción
Target of Action
Formamide-15N, an isotope-labeled variant of formamide, primarily targets RNA metabolism . Formamide is the simplest naturally occurring amide and the smallest molecule with a peptide bond . It interacts with RNA molecules and their associated proteins, which play crucial roles in various biological processes such as cell cycle control, development, innate immune response, and the occurrence of genetic diseases .
Mode of Action
Formamide-15N interacts with its targets by weakening RNA-related processes . It likely achieves this by relaxing RNA secondary structures and/or RNA-protein interactions . This interaction leads to changes in the RNA metabolism, affecting the synthesis, processing, and function of both coding and non-coding RNA molecules .
Biochemical Pathways
Formamide-15N affects the biochemical pathways involved in RNA metabolism . The compound’s interaction with RNA molecules can lead to decreased splicing efficiency and increased R-loop formation . These changes can have downstream effects on higher-order events such as cell cycle control, development, and innate immune response .
Pharmacokinetics
It’s known that stable heavy isotopes like formamide-15n have been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration, a similar process, has been shown to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The action of Formamide-15N at the molecular and cellular level primarily results in changes to RNA metabolism . This can lead to observable effects such as remarkable morphology and cell cycle defects . Additionally, the use of Formamide-15N can support growth and production in biotechnological processes .
Action Environment
The action of Formamide-15N can be influenced by environmental factors. For instance, it has been used as a nitrogen source in biotechnological production processes . Its role as a nitrogen source can safeguard cultivation systems against contamination in non-sterile conditions . This makes Formamide-15N an attractive candidate for sustainable and resilient industrial practices .
Safety and Hazards
Direcciones Futuras
Formamide has been used as a solvent for processing various polymers such as polyacrylonitrile . Some astrobiologists suggest that it may be an alternative to water as the main solvent in other forms of life .
Relevant Papers The paper titled “13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene” discusses the use of Formamide-15N in the identification of product compound classes . Another paper titled “Prospects of formamide as nitrogen source in biotechnological” discusses the promising applications of formamide in the context of the bioeconomy .
Propiedades
IUPAC Name |
(15N)azanylformaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452404 | |
| Record name | Formamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.034 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formamide-15N | |
CAS RN |
1449-77-0 | |
| Record name | Formamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00452404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1449-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




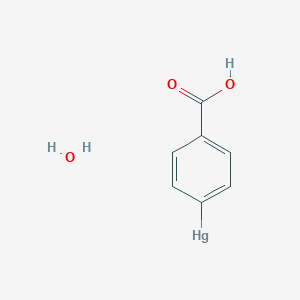

![3-[(1-Phenyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B73014.png)
